3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is an organic compound known for its unique structure and properties It is a derivative of cyclohexadiene and features two tert-butyl groups and a propyl group attached to the cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of precursor compounds such as tert-butyl-substituted cyclohexadienes. One common method includes the use of strong oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form cyclohexadiene derivatives with different substitution patterns.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Cyclohexadiene derivatives with altered substitution patterns.
Substitution Products: Compounds with different functional groups replacing the tert-butyl or propyl groups.
Wissenschaftliche Forschungsanwendungen
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Catalysis: Studied for its role as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and interact with other molecules. The compound’s tert-butyl and propyl groups influence its reactivity and stability, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another tert-butyl-substituted compound with different functional groups.
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant with tert-butyl groups.
3,5-Di-tert-butyl-1,2-benzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and propyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
168331-77-9 |
---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
3,6-ditert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C17H26O2/c1-8-9-11-10-12(16(2,3)4)14(18)15(19)13(11)17(5,6)7/h10H,8-9H2,1-7H3 |
InChI-Schlüssel |
IPPQLUVEEYAMDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.